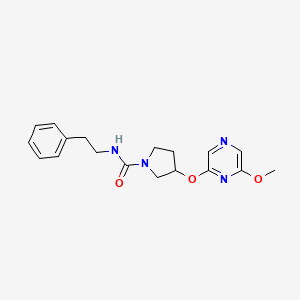

3-((6-甲氧基吡嗪-2-基)氧基)-N-苯乙基吡咯烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves a ligand-based approach to meet the pharmacophoric requirements of 5-HT3 receptor antagonists. For instance, a series of 3-ethoxyquinoxalin-2-carboxamides were synthesized from a key intermediate, 3-ethoxyquinoxalin-2-carboxylic acid, by coupling with appropriate amines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . Another example includes the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, which involved a five-step transformation of itaconic acid into the corresponding carboxylic acids followed by parallel amidation with aliphatic amines . These methods could potentially be adapted for the synthesis of 3-((6-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide.

Molecular Structure Analysis

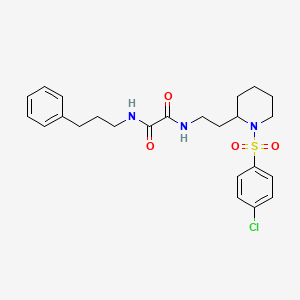

The molecular structure of compounds similar to the one often includes a carboxamide group, which is a key feature for their biological activity. The structure-activity relationship is crucial, as seen in the first paper, where the position of the ethoxy group and the nature of the amine used for coupling significantly influenced the 5-HT3 receptor antagonism . The molecular structure of the compound likely includes a pyrrolidine ring and a methoxypyrazin moiety, which could suggest its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include acylation and reduction reactions. For example, asymmetric acylation of carboxamide enolates and the stereoselective reduction of the resulting 2-alkyl-3-oxo amides were used to create compounds with chiral centers . These reactions are important for introducing stereochemistry into the molecule, which can be critical for the compound's biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-((6-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide are not directly reported, related compounds exhibit properties that are influenced by their molecular structure. For instance, the presence of the carboxamide group and other functional groups can affect the compound's solubility, stability, and ability to cross biological membranes. The pharmacological evaluation of similar compounds showed that those with higher pA(2) values exhibited good anti-depressant-like activity in a forced swim test . This suggests that the compound may also have significant biological activity, which could be explored in similar pharmacological assays.

科学研究应用

用于治疗骨质疏松症的AlphaVbeta3拮抗剂

- 研究:Hutchinson等人(2003)的“非肽类alphavbeta3拮抗剂。8. 对一种有效的alphavbeta3拮抗剂进行体外和体内评估,用于预防和治疗骨质疏松症”。

- 发现:本研究重点关注一种具有类似结构并充当alphaVbeta3拮抗剂的化合物。由于其在骨转换体内模型中的疗效,它显示出治疗骨质疏松症的潜力(Hutchinson等人,2003)。

抗抑郁样活性

- 研究:Mahesh等人(2011)的“从结构新颖的5-HT3受体拮抗剂中发现新的抗抑郁药”。

- 发现:本研究将新型化合物鉴定为在强迫游泳试验中具有抗抑郁样活性的5-HT3受体拮抗剂,突出了类似化合物在心理健康治疗中的治疗潜力(Mahesh等人,2011)。

用于癌症治疗的Met激酶抑制剂

- 研究:Schroeder等人(2009)的“发现N-(4-(2-氨基-3-氯吡啶-4-氧基)-3-氟苯基)-4-乙氧基-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺(BMS-777607),一种Met激酶超家族的选择性和口服有效抑制剂”。

- 发现:本文讨论了一种Met激酶抑制剂,在癌症治疗中具有显着潜力,尤其是在胃癌治疗中(Schroeder等人,2009)。

用于癌症治疗的抗5-脂氧合酶药剂

- 研究:Rahmouni等人(2016)的“新型吡唑并嘧啶衍生物作为抗癌和抗5-脂氧合酶剂的合成和生物学评估”。

- 发现:本研究探索吡唑并嘧啶衍生物作为潜在的抗癌和抗5-脂氧合酶剂,表明相关化合物在肿瘤学中的治疗应用(Rahmouni等人,2016)。

促智药

- 研究:Valenta等人(1994)的“潜在促智药:合成一些1,4-二取代2-氧代吡咯烷和一些相关化合物”。

- 发现:本研究调查了2-氧代吡咯烷作为潜在的促智药,表明类似化合物在增强认知功能中的作用(Valenta等人,1994)。

未来方向

属性

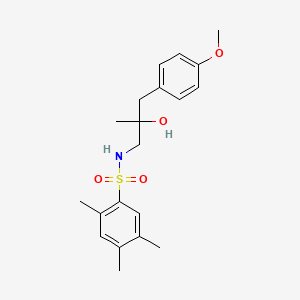

IUPAC Name |

3-(6-methoxypyrazin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-24-16-11-19-12-17(21-16)25-15-8-10-22(13-15)18(23)20-9-7-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVIZMPHISSUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)

![Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B3014011.png)

![1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B3014015.png)

![3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3014016.png)

![(Z)-ethyl 4-((4-((3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3014021.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B3014022.png)